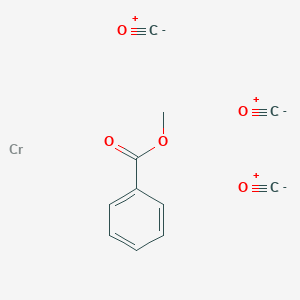

Carbon monoxide;chromium;methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbon monoxide;chromium;methyl benzoate is a useful research compound. Its molecular formula is C11H8CrO5 and its molecular weight is 272.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Catalytic Reactions

Carbon monoxide (CO) is a versatile building block in organic chemistry, utilized in various carbonylation reactions to synthesize carbonyl compounds. Its application spans from academic labs to industrial processes, with carbonylation reactions being some of the largest applications of homogeneous catalysis. Despite CO's high toxicity and gaseous nature, its utility in organic synthesis is significant, catalyzing the production of acetic acid via methanol carbonylation and facilitating hydroformylations to produce aldehydes. Researchers are exploring practical CO-generating reagents and non-noble metal complexes to overcome CO's handling challenges, aiming to expand its use in organic synthesis further (Wu et al., 2014).

Chromium in Research

Research on chromium (Cr) focuses on its ability to form complexes with carbon nanotubes (CNTs), creating chromium-functionalized CNTs. This process involves the reaction of single-walled carbon nanotubes (SWNTs) with Cr compounds, leading to the formation of chromium clusters on the nanotube surface. These clusters, varying in size based on reaction conditions, can significantly alter the electronic and catalytic properties of CNTs. This application underscores chromium's role in nanotechnology and materials science, offering insights into the creation of novel materials with tailored functionalities (Kalinina et al., 2015).

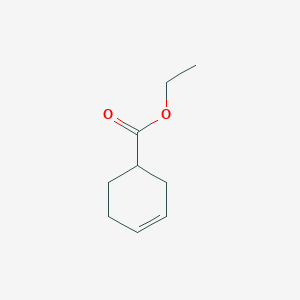

Methyl Benzoate Synthesis

The synthesis of methyl benzoate, a significant ester in organic chemistry, demonstrates the utility of carbon monoxide in carbonylation reactions. Photopromoted carbonylation of bromobenzene with CO, catalyzed by cobalt salts under ambient conditions, efficiently produces methyl benzoate. This method highlights the potential of using carbon monoxide in mild conditions to synthesize valuable esters, indicating the breadth of CO's applications in organic synthesis and industrial chemistry (Mu et al., 2009).

Mechanism of Action

Carbon Monoxide

Target of Action: Carbon monoxide (CO) primarily targets hemoglobin in the blood, binding to it more readily than oxygen does .

Mode of Action: CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood . It also acts as a signaling molecule in various physiological processes .

Biochemical Pathways: CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It affects many intracellular pathways and has therapeutic potential .

Pharmacokinetics: CO is rapidly absorbed and distributed in the body. The half-life of CO at room air temperature is 3-4 hours, which can be reduced to 15-23 minutes with hyperbaric oxygen at 2.5 atm .

Result of Action: Exposure to high levels of CO can lead to CO poisoning, characterized by symptoms like headache, dizziness, weakness, nausea, confusion, and disorientation . At lower levels, it may have some normal biological/homeostatic functions .

Action Environment: Environmental factors such as the presence of other gases, temperature, and pressure can influence the action and toxicity of CO .

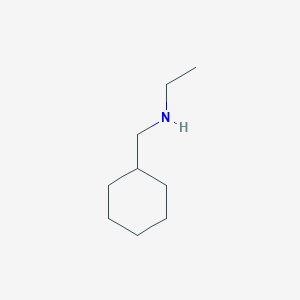

Chromium

Target of Action: Chromium primarily targets insulin receptors, enhancing their sensitivity .

Mode of Action: Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor .

Biochemical Pathways: Chromium is involved in the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics: Chromium is poorly absorbed in the body, with an estimated bioavailability of 0.1-2% . Once absorbed, it is distributed to various tissues .

Action Environment: Environmental factors such as soil composition and pH can influence the bioavailability and toxicity of chromium .

Methyl Benzoate

Target of Action: Methyl benzoate primarily targets various species of insects, acting as an attractant .

Mode of Action: Methyl benzoate acts as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways: Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .

Pharmacokinetics: Methyl benzoate is rapidly absorbed and distributed in the body. It has several pharmacokinetic characteristics, including fast absorption, high systemic clearance, and a short half-life .

Result of Action: Methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Action Environment: Environmental factors such as temperature and humidity can influence the efficacy of methyl benzoate as a pesticide .

Biochemical Analysis

Biochemical Properties

Carbon monoxide: is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase enzymes Chromium is involved in various biological processes, including absorption, reduction, efflux, or accumulation by bacteria Methyl benzoate is formed by the condensation of methanol and benzoic acid .

Cellular Effects

Carbon monoxide: has been shown to possess anti-inflammatory and anti-apoptotic properties Chromium , particularly in its hexavalent form, can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system Methyl benzoate is involved in the production of major floral scent compounds in certain plants .

Molecular Mechanism

The molecular mechanisms of these compounds are diverseCarbon monoxide binds to hemoglobin, reducing its oxygen-carrying capacity Chromium interacts with various biomolecules, affecting cellular processes Methyl benzoate is synthesized through specific biosynthetic pathways involving several enzymes .

Temporal Effects in Laboratory Settings

The effects of these compounds can change over time. For instance, the toxicity of carbon monoxide can increase with prolonged exposure . The effects of chromium can also vary depending on the duration and intensity of exposure . The emission of methyl benzoate in certain plants is flower-specific and developmentally regulated .

Dosage Effects in Animal Models

The effects of these compounds can also vary with dosage. High levels of carbon monoxide can lead to carbon monoxide poisoning . High doses of chromium can lead to toxicity and adverse health effects . The effects of methyl benzoate

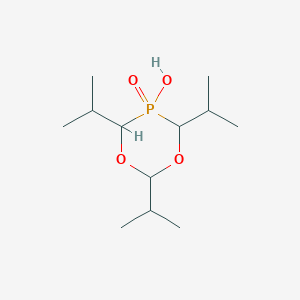

Metabolic Pathways

Carbon monoxide: is involved in the heme degradation pathway Chromium interacts with various enzymes and cofactors in its metabolic pathways . The biosynthesis of methyl benzoate involves several enzymes and is part of the plant’s metabolic pathways .

Transport and Distribution

The transport and distribution of these compounds within cells and tissues varyCarbon monoxide binds to hemoglobin and is transported throughout the body Chromium can be absorbed, reduced, effluxed, or accumulated by bacteria . The transport and distribution of methyl benzoate

Subcellular Localization

The subcellular localization of these compounds is diverseCarbon monoxide binds to hemoglobin in red blood cells Chromium can interact with various subcellular structures depending on its oxidation state . The subcellular localization of methyl benzoate

Properties

IUPAC Name |

carbon monoxide;chromium;methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

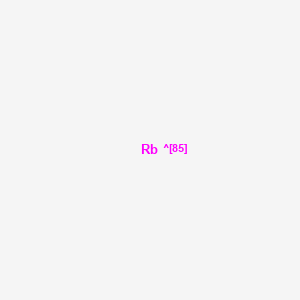

Molecular Formula |

C11H8CrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-87-0 |

Source

|

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)